3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline
Description
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline is a substituted aniline derivative characterized by a fluorine atom at the 3-position and a 4-methylpiperazine-1-carbonyl group at the 4-position of the benzene ring. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines the electron-withdrawing properties of fluorine with the basicity and conformational flexibility of the 4-methylpiperazine moiety, making it valuable for optimizing drug-receptor interactions .
Properties
IUPAC Name |
(4-amino-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13/h2-3,8H,4-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGPJDCNLPFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
4-Nitro-3-fluorobenzoic acid is activated via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride. This step converts the carboxylic acid into a reactive acyl chloride, facilitating nucleophilic attack by 4-methylpiperazine.
Typical Procedure :
-
4-Nitro-3-fluorobenzoic acid (10.0 g, 50.6 mmol) is suspended in anhydrous dichloromethane (DCM, 100 mL).
-
Thionyl chloride (12.1 mL, 166 mmol) is added dropwise under nitrogen at 0°C.
-
The mixture is refluxed for 3 h, then concentrated in vacuo to yield 4-nitro-3-fluorobenzoyl chloride as a pale-yellow solid.
Amide Coupling with 4-Methylpiperazine
The acyl chloride reacts with 4-methylpiperazine in the presence of a base to neutralize HCl, driving the reaction to completion.
Example Protocol (Adapted from) :
-
4-Nitro-3-fluorobenzoyl chloride (8.5 g, 40 mmol) is dissolved in DCM (80 mL).
-
4-Methylpiperazine (5.3 g, 52 mmol) and N,N-diisopropylethylamine (DIEA, 10.4 mL, 60 mmol) are added sequentially at 0°C.
-
The reaction is stirred at 20°C for 2 h, washed with saturated NaHCO₃ (2 × 50 mL) and brine (50 mL), then dried over MgSO₄.
-
Solvent removal yields N-(4-methylpiperazin-1-yl)-4-nitro-3-fluorobenzamide as an off-white solid (Yield: 85–90%).
Reduction of the Nitro Group to Aniline
The nitro group in N-(4-methylpiperazin-1-yl)-4-nitro-3-fluorobenzamide is reduced to an amine using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
Procedure :
Iron-Powder Reduction
Alternative Method :
-
The nitro compound (7.0 g) is suspended in acetic acid (100 mL) with iron powder (8.0 g, 143 mmol).
-
The mixture is heated at 70°C for 4 h, filtered, and neutralized with NaOH.
-
Extraction with ethyl acetate and purification by silica chromatography yield the product (Yield: 80–85%).
Optimization and Process Considerations
Solvent and Base Selection
Purification Strategies
-
Silica Gel Chromatography : Employed for intermediates using gradients of ethyl acetate/hexanes or chloroform/methanol.
-
Recrystallization : Final product purity is enhanced via recrystallization from ethanol/water mixtures.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92–95 | >98 | High yield, mild conditions | Requires Pd/C catalyst |
| Iron-Powder Reduction | 80–85 | 95–97 | Cost-effective | Longer reaction time |
| Acylation with DIEA | 85–90 | 97 | Scalable | Solvent-intensive workup |
Industrial-Scale Adaptations
For large-scale production, continuous-flow systems are employed to enhance safety and efficiency:
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
A. Synthesis of Kinase Inhibitors
One of the prominent applications of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline is in the synthesis of pyrrolopyrimidine kinase inhibitors. A notable example involves its use in a multi-step synthesis where it acts as a key intermediate. The synthesis process involves:
- Reagents : The compound is reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, anhydrous K2CO3, and a palladium catalyst.
- Conditions : The reaction is performed in a glass-lined reactor under nitrogen atmosphere at controlled temperatures (40 ± 5°C and 85 ± 5°C) over several hours.
- Outcome : This method yields significant amounts of the desired kinase inhibitors, showcasing the compound's utility in drug development .
B. Development of Anticancer Agents
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, modifications to the aniline structure have led to compounds that exhibit promising activity against various cancer cell lines. These derivatives often target specific pathways involved in tumor growth and proliferation.
Synthesis of Nitrogenous Heterocycles
The compound has also been utilized in synthesizing nitrogenous heterocyclic compounds, which are crucial in developing new pharmaceuticals. A specific reaction involves:
- Procedure : The compound is reacted with trimethylaluminum and subsequently with (Z)-methyl-3-(2-(3-fluorophenoxy)acetamido)but-2-enoate.
- Conditions : The reaction occurs in dichloromethane at room temperature, demonstrating the compound's reactivity and versatility.
- Results : This synthesis pathway yields high-purity products that can be further developed into therapeutic agents .
Material Science Applications
In material science, this compound plays a role in developing advanced polymers and coatings due to its unique chemical properties. Its ability to form stable bonds with various substrates makes it suitable for creating durable materials that can withstand harsh environments.
Data Table: Summary of Key Applications
| Application Area | Description | Example Compounds | Outcome |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of kinase inhibitors | Pyrrolopyrimidine derivatives | Anticancer activity |
| Anticancer Agents | Development of derivatives targeting tumor growth | Modified aniline derivatives | High efficacy against cancer |
| Nitrogenous Heterocycles | Synthesis of complex nitrogen-containing compounds | Various heterocycles | Diverse therapeutic potential |
| Material Science | Development of advanced polymers and coatings | Coatings for industrial applications | Enhanced durability |
Case Study 1: Kinase Inhibitor Development
In a study focused on developing new kinase inhibitors, researchers successfully synthesized several compounds using this compound as a starting material. These compounds were tested for their ability to inhibit specific kinases involved in cancer progression, showing promising results that warrant further investigation.
Case Study 2: Anticancer Compound Synthesis
Another research effort explored the modification of the aniline structure to enhance its anticancer properties. By altering substituents on the piperazine ring, researchers identified several derivatives with improved potency against various cancer cell lines, indicating the compound's potential as a lead structure for drug development.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the piperazine moiety modulates its pharmacokinetic properties. The compound can inhibit or activate various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 4-substituted-3-fluoroanilines. Key structural analogs include:
| Compound Name | Substituent at Position 4 | Key Structural Differences |
|---|---|---|
| 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline | 4-Methylpiperazine-1-carbonyl | Reference compound |
| 3-Chloro-4-(4-methylpiperazine-1-carbonyl)aniline | Chlorine at position 3 (vs. fluorine) | Increased lipophilicity and steric bulk |
| 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline | Pyrrolotriazine-oxy group | Enhanced π-π stacking potential |
| 4-(4-Methylpiperazine-1-carbonyl)aniline | No fluorine at position 3 | Reduced electronegativity |
| 3-Fluoro-4-(trifluoromethyl)aniline | Trifluoromethyl group at position 4 | Higher electron-withdrawing capacity |
Key Observations :
- Fluorine vs.
- Piperazine vs. Pyrrolotriazine : The pyrrolotriazine-oxy group (as in ) introduces aromatic heterocycles, enhancing interactions with kinase active sites via π-π stacking .
- Trifluoromethyl Substitution : The trifluoromethyl group () significantly elevates electron-withdrawing effects, which may enhance binding affinity but compromise metabolic stability .
Physicochemical Properties
Notable Trends:
- The 3-fluoro derivative balances moderate lipophilicity and solubility, ideal for oral bioavailability.
Biological Activity
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom at the 3-position and a piperazine moiety linked through a carbonyl group at the 4-position of the aniline structure. This arrangement contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as receptors and enzymes involved in cell signaling pathways. The piperazine ring enhances binding affinity, while the fluorine and carbonyl groups modulate the compound's selectivity and potency.
Anticancer Properties
Research indicates that derivatives of aniline compounds, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 (Liver Cancer) | 0.49 | EGFR inhibition |
| This compound | MCF-7 (Breast Cancer) | 0.91 | Apoptosis induction |
| This compound | A549 (Lung Cancer) | 0.07 | c-Met kinase inhibition |
These results demonstrate that the compound effectively inhibits cell proliferation in multiple cancer types, indicating its potential as a therapeutic agent.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : In vitro testing showed that this compound significantly reduced cell viability at concentrations as low as 0.49 µM, suggesting strong anticancer activity through EGFR pathway modulation .
- MCF-7 Cell Line Evaluation : The compound exhibited an IC50 value of 0.91 µM against MCF-7 cells, indicating its ability to induce apoptosis, which is crucial for cancer treatment strategies targeting breast cancer .
- A549 Lung Cancer Study : The compound demonstrated an impressive IC50 of 0.07 µM against A549 cells, showcasing its potential as a c-Met kinase inhibitor, which plays a vital role in tumor growth and metastasis .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-4-(4-methylpiperazine-1-carbonyl)aniline | Methoxy group instead of fluorine | Lower antiproliferative activity |
| 2-Fluoro-4-(piperazin-1-ylmethyl)aniline | Piperazine without carbonyl group | Moderate binding affinity |
The presence of the fluorine atom and carbonyl group in this compound enhances its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-4-(4-methylpiperazine-1-carbonyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3-fluoro-4-aminoaniline derivatives and 4-methylpiperazine-1-carbonyl chloride. A reported procedure involves refluxing 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with trifluoroacetic acid (TFA) in sec-butanol, followed by silica gel chromatography purification (CH₂Cl₂:MeOH 9:1) to achieve ~49% yield . Critical parameters include stoichiometric ratios (amine:carbonyl chloride = 1:1.1), solvent polarity, and reaction time. Impurities often arise from incomplete coupling or byproducts; HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the fluorine atom (δ ~140–160 ppm in ¹⁹F NMR) and piperazine carbonyl (C=O stretch ~1650–1700 cm⁻¹ in FTIR).
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 266.12 (C₁₂H₁₆FN₃O⁺).
- Chromatography : HPLC retention time (e.g., C18 column, 70:30 H₂O:MeCN) compared to reference standards ensures purity (>95%) .
Q. What are the key reactivity trends of the 4-methylpiperazine and fluorine moieties in this compound?
- Methodological Answer :
- The 4-methylpiperazine group enhances solubility in polar solvents (e.g., DMSO, MeOH) and participates in hydrogen bonding with biological targets.
- The 3-fluoro substituent increases metabolic stability by resisting cytochrome P450 oxidation. Reactivity at the aniline NH₂ group can be modulated via protecting groups (e.g., Boc) during derivatization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for kinase inhibition (e.g., c-Met, Stk1)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to kinase ATP pockets. For c-Met, prioritize interactions between the piperazine carbonyl and hinge region residues (e.g., Met1160) .
- QSAR : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Fluorine’s electronegativity often enhances target affinity by 2–3-fold .
- Example: Caballero et al. (2011) demonstrated that 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives showed c-Met inhibition (IC₅₀ = 12 nM) via π-π stacking and hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays) to identify outliers. For example, discrepancies in Stk1 inhibition may arise from assay conditions (ATP concentration, pH).
- Structural Profiling : Use X-ray crystallography or cryo-EM to verify binding modes. A 0.5 Å shift in the piperazine orientation can reduce potency by >50% .
- Table : Key SAR Findings
| Substituent Position | Modification | Effect on IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Fluoro | Replacement with Cl | ↑ 5-fold | |
| Piperazine N-methyl | Demethylation | ↓ Solubility |
Q. How does environmental stability (e.g., photodegradation, hydrolysis) impact experimental reproducibility?
- Methodological Answer :
- Photostability : Expose the compound to simulated solar radiation (UV-Vis, λ = 300–400 nm) and monitor degradation via LC-MS. Aniline derivatives degrade via hydroxyl radical attack, with half-lives <24 hours under intense UV .
- Hydrolysis : Test pH-dependent stability (pH 2–12, 37°C). The carbonyl group is prone to hydrolysis in acidic conditions (t₁/₂ = 2 hours at pH 2), requiring storage at neutral pH and −20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
